Cas no 85012-73-3 (1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde)

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde is a nitro-substituted imidazole derivative with a formyl functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive aldehyde group enables further functionalization through condensation, reduction, or nucleophilic addition reactions, while the nitro group enhances electrophilic properties, facilitating subsequent transformations. The methyl substitution at the 1-position improves stability, making it suitable for controlled synthetic applications. This compound is valued for its role in constructing heterocyclic frameworks, contributing to the synthesis of bioactive molecules. Proper handling is advised due to its potential sensitivity to light and moisture.
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde structure
85012-73-3 structure
Product Name:1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
CAS No:85012-73-3
MF:C5H5N3O3
MW:155.111500501633
MDL:MFCD18432538
CID:707655
PubChem ID:13043008
Update Time:2025-10-31

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-nitro-1H-Imidazole-5-carboxaldehyde
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-(9CI)
    • 3-methyl-5-nitroimidazole-4-carbaldehyde
    • 3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
    • 1-Methyl-4-nitro-1H-imidazole-5-carboxaldehyde (ACI)
    • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
    • 1-Methyl-4-nitroimidazole-5-carbaldehyde
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI)
    • SB39016
    • 85012-73-3
    • MFCD18432538
    • SCHEMBL4575394
    • DTXSID90516120
    • CS-0083010
    • MDL: MFCD18432538
    • Inchi: 1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3
    • InChI Key: VWTGGHMOJLORHA-UHFFFAOYSA-N
    • SMILES: O=CC1N(C)C=NC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 155.03309103g/mol
  • Monoisotopic Mass: 155.03309103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 423.0±30.0 °C at 760 mmHg
  • Flash Point: 209.6±24.6 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Security Information

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Pricemore >>

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1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Reference
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water Solvents: Isopropanol
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Reference
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Reference
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
1.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Reference
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Production Method 5

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform
2.2 Reagents: Sulfuric acid ,  Nitric acid
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water Solvents: Isopropanol
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Reference
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Production Method 6

Reaction Conditions
1.1 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
2.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Reference
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Raw materials

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Preparation Products

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:85012-73-3)1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
Order Number:A1042720
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:13
Price ($):1082.0
Email:sales@amadischem.com

Additional information on 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde

Recent Advances in the Study of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 85012-73-3)

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 85012-73-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of antimicrobial and anticancer agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde, emphasizing its role as a precursor for novel imidazole-based derivatives. The researchers employed a multi-step synthesis approach, starting from commercially available imidazole derivatives, and achieved a high yield of the target compound. The study also investigated the compound's stability under various conditions, providing valuable insights for its storage and handling in laboratory settings.

In another groundbreaking study, researchers evaluated the antimicrobial properties of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde and its derivatives. The results demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. The study suggested that the nitro and aldehyde functional groups play a crucial role in the compound's antimicrobial mechanism, possibly through interference with bacterial cell wall synthesis.

Furthermore, the compound has shown promise in anticancer research. A recent in vitro study revealed that 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde derivatives exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study proposed that the compound's ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for further development as an anticancer agent.

Despite these promising findings, challenges remain in the clinical translation of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde-based therapeutics. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed in future studies. However, the compound's unique chemical properties and demonstrated biological activities make it a valuable tool for drug discovery and a focal point for ongoing research in the field of medicinal chemistry.

In conclusion, 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 85012-73-3) continues to be a compound of significant interest in the pharmaceutical and chemical industries. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore the importance of continued research in this area. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

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Amadis Chemical Company Limited
(CAS:85012-73-3)1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
A1042720
Purity:99%
Quantity:1g
Price ($):1082.0
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